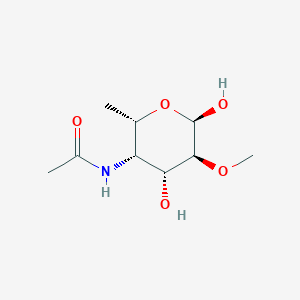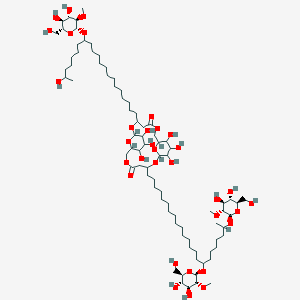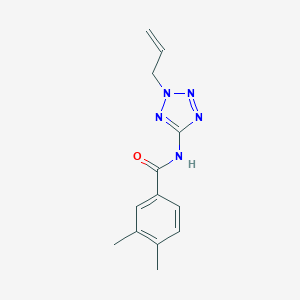
4-Acetamido-4,6-dideoxy-2-O-methylgalactose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetamido-4,6-dideoxy-2-O-methylgalactose, commonly known as ADMG, is a monosaccharide that belongs to the class of deoxy sugars. It is a derivative of galactose and is widely used in scientific research for various applications. ADMG has a unique structure and properties that make it suitable for a range of biochemical and physiological studies.
作用机制
The mechanism of action of ADMG is not fully understood. However, it is known to have an inhibitory effect on the biosynthesis of bacterial cell wall components, such as peptidoglycan and lipopolysaccharides. ADMG has also been shown to inhibit the growth of certain bacterial strains, such as Escherichia coli and Staphylococcus aureus.
生化和生理效应
ADMG has several biochemical and physiological effects. It has been shown to inhibit the biosynthesis of bacterial cell wall components, which can lead to cell death. ADMG has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. Additionally, ADMG has been shown to have antiviral activity against certain viruses, such as human immunodeficiency virus (HIV).
实验室实验的优点和局限性
One of the main advantages of using ADMG in lab experiments is its unique structure, which allows for the synthesis of a wide range of glycoconjugates. ADMG is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using ADMG is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of ADMG. One area of research is the development of new synthetic methods for ADMG and other deoxy sugars. Another area of research is the study of the mechanism of action of ADMG and its potential use as a therapeutic target for bacterial infections. Additionally, the development of new glycoarrays using ADMG and other deoxy sugars could lead to the discovery of new carbohydrate-protein interactions. Finally, the study of the antiviral activity of ADMG and its potential use in the treatment of viral infections is an area of research that warrants further investigation.
Conclusion
In conclusion, ADMG is a unique monosaccharide that has a wide range of scientific research applications. Its structure and properties make it suitable for the synthesis of various glycoconjugates and other deoxy sugars. ADMG has several biochemical and physiological effects, including inhibiting the biosynthesis of bacterial cell wall components and modulating the immune response. While there are some limitations to using ADMG in lab experiments, its potential for future research is promising.
合成方法
ADMG can be synthesized through a multistep process from D-galactose. The first step involves the conversion of D-galactose to 2,3,4,6-tetra-O-acetyl-D-galactopyranosyl bromide, which is then reacted with sodium azide to produce 2,3,4,6-tetra-O-acetyl-1-azido-D-galactopyranose. This compound is then treated with methyl iodide to yield ADMG.
科学研究应用
ADMG has a wide range of scientific research applications. It is commonly used as a building block for the synthesis of various glycoconjugates, such as glycoproteins and glycolipids. ADMG can also be used as a precursor for the synthesis of other deoxy sugars. It has been used in the development of glycoarrays, which are used for the high-throughput screening of carbohydrate-protein interactions. ADMG has also been used in the study of bacterial pathogenesis and as a potential therapeutic target for bacterial infections.
属性
CAS 编号 |
152473-70-6 |
|---|---|
产品名称 |
4-Acetamido-4,6-dideoxy-2-O-methylgalactose |
分子式 |
C9H17NO5 |
分子量 |
219.23 g/mol |
IUPAC 名称 |
N-[(2S,3S,4R,5S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]acetamide |
InChI |
InChI=1S/C9H17NO5/c1-4-6(10-5(2)11)7(12)8(14-3)9(13)15-4/h4,6-9,12-13H,1-3H3,(H,10,11)/t4-,6+,7+,8-,9+/m0/s1 |
InChI 键 |
QNVNPQBAPQNAJC-UQOMZCPUSA-N |
手性 SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)OC)O)NC(=O)C |
SMILES |
CC1C(C(C(C(O1)O)OC)O)NC(=O)C |
规范 SMILES |
CC1C(C(C(C(O1)O)OC)O)NC(=O)C |
同义词 |
4-acetamido-4,6-dideoxy-2-O-methylgalactose ADMe-galactose |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![(12R,13R,16S,18R)-6-Hydroxy-16,18-dimethyl-2,9-dioxo-17-oxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-18-carbaldehyde](/img/structure/B235150.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)

![2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B235169.png)
